molecular formula C3H3NO2 B140934 1,2-Oxazol-3-OL CAS No. 5777-20-8

1,2-Oxazol-3-OL

Cat. No.: B140934
CAS No.: 5777-20-8
M. Wt: 85.06 g/mol
InChI Key: FUOSTELFLYZQCW-UHFFFAOYSA-N
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Description

1,2-Oxazol-3-OL is a heterocyclic compound that contains a five-membered ring with both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities. Oxazoles have been extensively studied due to their diverse applications in medicinal chemistry, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Oxazol-3-OL can be synthesized through various methods. One common synthetic route involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This method is efficient and can be performed under mild conditions . Another approach involves the use of magnetically recoverable catalysts, which offer eco-friendly and efficient catalytic systems for the preparation of oxazole derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for the rapid synthesis of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . The use of flow reactors enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxazol-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,2-Oxazol-3-OL is C3H3NO2C_3H_3NO_2. Its unique structure allows for various interactions with biological targets, enhancing its pharmacological potential. The presence of nitrogen and oxygen in the ring contributes to its reactivity and biological activity.

Biological Activities

This compound exhibits a wide range of biological activities, making it a valuable compound in medicinal chemistry. The following sections outline its specific applications:

Antiviral Activity

Preliminary studies indicate that this compound may interfere with viral replication mechanisms, suggesting potential as an antiviral agent.

Anticancer Effects

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism may involve the inhibition of protein kinase C (PKC), crucial for cancer cell proliferation. The anticancer activity against different cell lines is summarized in Table 1.

Cell Line IC50 (µM) Activity Level
Colon Cancer (LoVo)< 1High
Lung Cancer (A549)5Moderate
Breast Cancer (MCF-7)10Low

Antibacterial and Antifungal Properties

This compound has shown significant antibacterial and antifungal activities against various pathogens, attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating inflammatory pathways through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • A study evaluating anticancer properties found that derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, outperforming standard chemotherapeutics like cisplatin.
  • Another investigation focused on antibacterial effects against resistant strains of bacteria, revealing promising results that support its potential as a new antimicrobial agent.

Biological Activity

1,2-Oxazol-3-OL is a heterocyclic compound belonging to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C3H3NO2C_3H_3NO_2, with a unique structure that contributes to its biological activity. The presence of both nitrogen and oxygen atoms in the ring allows for various interactions with biological targets, enhancing its pharmacological potential.

Biological Activities

  • Antiviral Activity : Preliminary studies indicate that this compound exhibits potential antiviral properties. It may interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.
  • Anticancer Effects : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. Its mechanism may involve the inhibition of protein kinase C (PKC), which plays a crucial role in cancer cell proliferation . Table 1 summarizes the anticancer activity of this compound against different cancer cell lines.
    Cell Line IC50 (µM) Activity Level
    Colon Cancer (LoVo)< 1High
    Lung Cancer (A549)5Moderate
    Breast Cancer (MCF-7)10Low
  • Antibacterial and Antifungal Properties : The compound has shown significant antibacterial and antifungal activities against various pathogens. These properties are attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : this compound has also been noted for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activities of this compound are largely dependent on its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in disease pathways. For instance, it has been identified as a potential inhibitor of COX enzymes, which are critical in inflammation and pain signaling.
  • Receptor Binding : Interaction studies suggest that this compound could bind to receptors involved in cell signaling pathways related to cancer progression and immune response .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • A study evaluating the anticancer properties found that derivatives of this compound demonstrated significant cytotoxicity against multiple cancer cell lines, outperforming standard chemotherapeutics like cisplatin in certain cases .
  • Another investigation focused on the compound's antibacterial effects against resistant strains of bacteria, revealing promising results that support its potential as a new antimicrobial agent .

Comparative Analysis

To understand the unique properties of this compound better, it can be compared with other compounds in the oxazole family:

Compound Structural Features Unique Properties
IsoxazoleNitrogen at position 2Distinct biological activities; used in pharmaceuticals
ThiazoleContains sulfur instead of oxygenKnown for antimicrobial and anticancer properties
BenzoxazoleFused to a benzene ringEnhanced stability; used in various industrial applications
OxazolineOne double bond reducedServes as an intermediate in oxazole synthesis
OxazolidineSix-membered ring with nitrogenImportant in antibiotic development

Future Directions

The ongoing research into this compound suggests that its structural versatility can lead to the development of novel derivatives with enhanced biological activity and reduced toxicity. Future studies should focus on:

  • Detailed structure–activity relationship (SAR) analyses to identify key functional groups responsible for specific biological activities.
  • Exploration of synthetic routes for producing analogs with improved pharmacological profiles.

Properties

IUPAC Name

1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOSTELFLYZQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CONC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5777-20-8
Record name 1,2-oxazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-Galactose
1,2-Oxazol-3-OL
L-Galactose
1,2-Oxazol-3-OL
L-Galactose
1,2-Oxazol-3-OL
L-Galactose
1,2-Oxazol-3-OL

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